2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
This compound is a structurally complex molecule combining a 2H-chromene-3-carboxylate core with a 2-methyl-5-nitroimidazole moiety linked via an ethyl ester bridge. The chromene ring is substituted at positions 6 and 8 with nitro (-NO₂) and methoxy (-OCH₃) groups, respectively, while the imidazole ring features electron-withdrawing nitro and methyl substituents. Such a design likely aims to balance electronic effects, solubility, and bioactivity.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O9/c1-9-18-8-14(21(26)27)19(9)3-4-29-16(22)12-6-10-5-11(20(24)25)7-13(28-2)15(10)30-17(12)23/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLSVLZLGGDBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and chromene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include nitrating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The imidazole and chromene rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The nitro and imidazole groups are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred functional attributes.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent addition to the dichloro analog’s formula (C₁₆H₁₁Cl₂N₃O₆), replacing Cl with NO₂ (adds 1 N, 2 O) and OCH₃ (adds 1 C, 1 O).
Key Observations:
Substituent Effects on Chromene Core: The target compound’s 8-methoxy and 6-nitro groups create a mixed electronic environment: the methoxy group donates electrons via resonance, while the nitro group withdraws electrons. This contrasts with the dichloro analog’s purely electron-withdrawing chloro substituents, which may reduce aromatic reactivity .
Imidazole Moiety :
- The 2-methyl-5-nitroimidazole group is conserved across analogs (e.g., CAS 4812-32-2 and 938023-07-5 ), suggesting its role as a pharmacophore. The nitro group may participate in redox interactions or hydrogen bonding, while the methyl group provides steric stabilization.
Ester Linker :
- The ethyl ester bridge in the target compound and its dichloro analog contrasts with the acetate or hydrazine linkers in other derivatives. Esters generally offer hydrolytic stability compared to acetates, which could influence metabolic pathways in vivo.
The dichloro analog’s structure (CAS 878722-32-8) likely exhibits simpler refinement owing to chloro substituents’ lower steric demand.
Adapting these methods with nitroimidazole precursors could yield the target molecule .
Biological Activity
The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a derivative of imidazole and chromene, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the imidazole ring exhibit significant antimicrobial properties . The specific compound has shown effectiveness against various pathogens:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Escherichia coli | Moderate | |
| Staphylococcus aureus | High | |
| Candida albicans | Moderate |
In a study assessing the minimum inhibitory concentration (MIC) of the compound against these pathogens, results indicated that it effectively inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated using the bovine serum albumin denaturation method , which is a standard assay for screening anti-inflammatory agents. The results are summarized below:
The compound exhibited significant inhibition of albumin denaturation, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer properties of this compound were investigated against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast cancer) | 20 | |
| NCl-H460 (Lung cancer) | 15 | |
| SF268 (CNS cancer) | 25 |
In vitro assays revealed that the compound induces apoptosis in cancer cells, with mechanisms involving the disruption of mitochondrial membrane potential and activation of caspase pathways.
Mechanistic Insights
The biological activity of the compound can be attributed to its structural features. The presence of the nitro group and the imidazole ring enhances its interaction with biological targets, facilitating:
- Hydrogen bonding with active sites on enzymes.
- π–π stacking interactions with nucleic acids.
Additionally, molecular docking studies suggest that the compound binds effectively to key proteins involved in inflammation and cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
